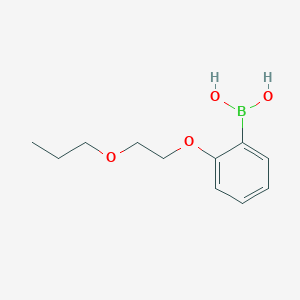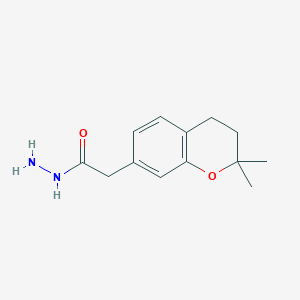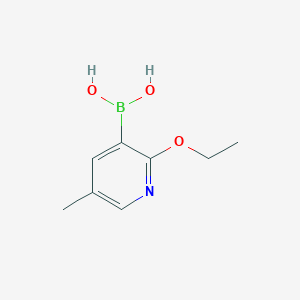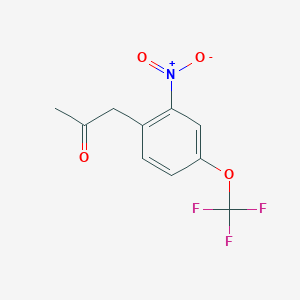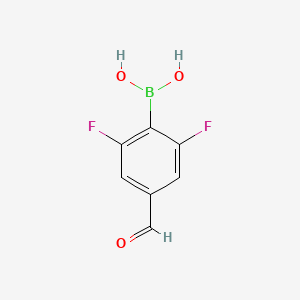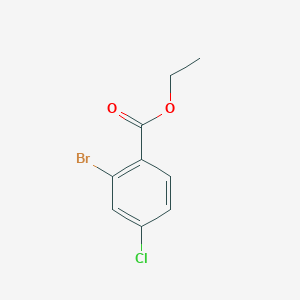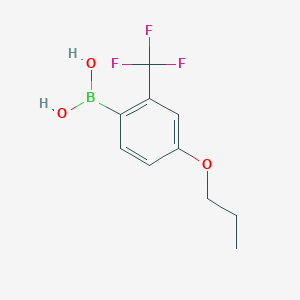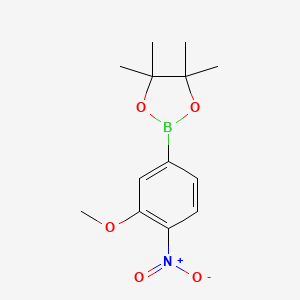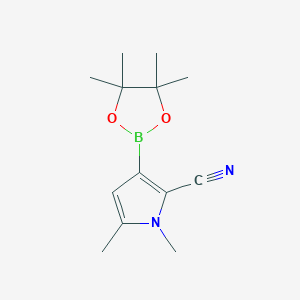
4-(2-Chlorophenyl)-2-fluorophenol
Descripción general
Descripción
The compound “4-(2-Chlorophenyl)-2-fluorophenol” is a type of organohalogen compound, specifically a type of chlorofluorocarbon. These types of compounds are often used in industry and manufacturing due to their stability and reactivity .
Synthesis Analysis
While specific synthesis methods for “4-(2-Chlorophenyl)-2-fluorophenol” are not available, similar compounds are often synthesized through halogenation, where a halogen atom is introduced into an organic compound .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Antimicrobial Applications
4-(2-Chlorophenyl)-2-fluorophenol: has been studied for its antimicrobial properties. Similar to other chalcone derivatives, it may exhibit significant activity against a variety of microbial strains. Chalcones are known to possess a broad spectrum of antimicrobial effects, which could be attributed to the presence of the reactive keto-ethylenic group .
Antifungal Activity
The compound’s potential antifungal activity is another area of interest. Chalcones and their analogs have shown promise in combating fungal infections, which suggests that 4-(2-Chlorophenyl)-2-fluorophenol could be a candidate for developing new antifungal agents .
Anticancer Research
Chalcone derivatives have been recognized for their anticancer properties. The structure of 4-(2-Chlorophenyl)-2-fluorophenol may allow it to act on various cancerous cells, potentially leading to the development of novel anticancer drugs .
Anti-inflammatory Uses
The anti-inflammatory potential of chalcones is well-documented. As a result, 4-(2-Chlorophenyl)-2-fluorophenol could be utilized in the synthesis of new anti-inflammatory medications, providing relief from chronic inflammation .
Antioxidant Properties
This compound may also serve as an antioxidant. The electron-donating functional groups in its structure could contribute to its ability to neutralize free radicals, thereby preventing oxidative stress-related damage .
Synthesis of Heterocyclic Compounds
4-(2-Chlorophenyl)-2-fluorophenol: can be used as a precursor for synthesizing various heterocyclic compounds. These compounds have diverse applications in pharmaceuticals and can be used to create drugs with specific desired effects .
Drug Discovery and Design
The compound’s structure makes it a valuable entity in drug discovery and design. Its molecular framework could be modified to enhance binding affinity to biological targets, thus expanding the drug-like chemical space .
Nanocatalysis and Sensing Applications
Finally, 4-(2-Chlorophenyl)-2-fluorophenol could be explored for its role in nanocatalysis and sensing applications. Its chemical properties might allow it to function as a catalyst in nanoscale reactions or as a component in sensors for detecting various biological and chemical substances .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMRCJNZXNREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684205 | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-fluorophenol | |
CAS RN |
1261890-45-2 | |
| Record name | 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



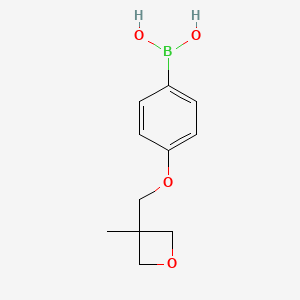

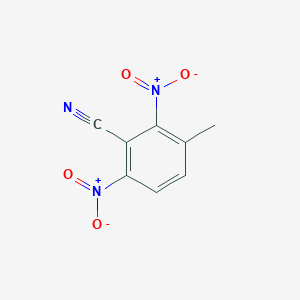
![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
